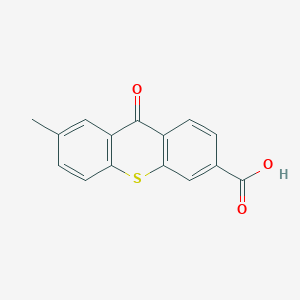
7-Methyl-9-oxothioxanthene-3-carboxylic acid
Cat. No. B8495756
Key on ui cas rn:
51763-07-6
M. Wt: 270.3 g/mol
InChI Key: IHTHWBOGGPTYNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08202833B2
Procedure details


N-(3-aminopropyl)methacrylamide hydrochloride (APMA), 4.53 g (25.4 mmol), prepared as described in U.S. Pat. No. 5,858,653, Example 2, was suspended in 100 ml of anhydrous chloroform in a 250 ml round bottom flask equipped with a drying tube. 7-methyl-9-oxothioxanthene-3-carboxylic acid (MTA) was prepared as described in U.S. Pat. No. 4,506,083, Example D. MTA-chloride (MTA-Cl) was made as described in U.S. Pat. No. 6,007,833, Example 1. After cooling the slurry in an ice bath, MTA-Cl, 7.69 g (26.6 mmol), was added as a solid with stirring. A solution of 7.42 ml (53.2 mmol) of triethylamine (TEA) in 20 ml of chloroform was then added over a 1.5 hour time period, followed by a slow warming to room temperature. The mixture was allowed to stir 16 hours at room temperature under a drying tube. After this time, the reaction was washed with 0.1 N HCl and the solvent was removed under vacuum after adding a small amount of phenothiazine as an inhibitor. The resulting product was recrystallized from tetrahydrofuran (THF)/toluene (3/1) and gave 8.87 g (88.7% yield) of product after air drying. The structure of Compound 1 was confirmed by NMR analysis.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
MTA chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two





Name
Yield
88.7%
Identifiers


|
REACTION_CXSMILES
|
Cl.NCCCNC(=O)C(C)=C.[CH3:12][C:13]1[CH:26]=[C:25]2[C:16]([S:17][C:18]3[CH:19]=[C:20]([C:28]([OH:30])=[O:29])[CH:21]=[CH:22][C:23]=3[C:24]2=[O:27])=[CH:15][CH:14]=1.[Cl-].C(N(CC)CC)C>C(Cl)(Cl)Cl>[CH3:12][C:13]1[CH:26]=[C:25]2[C:16]([S:17][C:18]3[CH:19]=[C:20]([C:28]([OH:30])=[O:29])[CH:21]=[CH:22][C:23]=3[C:24]2=[O:27])=[CH:15][CH:14]=1 |f:0.1,2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NCCCNC(C(=C)C)=O
|
Step Two
|
Name
|
MTA chloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC=C2SC=3C=C(C=CC3C(C2=C1)=O)C(=O)O.[Cl-]
|
Step Three
|
Name
|
|
|
Quantity
|
7.42 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a drying tube
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling the slurry in an ice bath
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
MTA-Cl, 7.69 g (26.6 mmol), was added as a solid
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
to stir 16 hours at room temperature under a drying tube
|
|
Duration
|
16 h
|
WASH
|
Type
|
WASH
|
|
Details
|
After this time, the reaction was washed with 0.1 N HCl
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed under vacuum
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
after adding a small amount of phenothiazine as an inhibitor
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting product was recrystallized from tetrahydrofuran (THF)/toluene (3/1)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=CC=C2SC=3C=C(C=CC3C(C2=C1)=O)C(=O)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8.87 g | |
| YIELD: PERCENTYIELD | 88.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
